Pullulan

Descripción general

Descripción

Pullulan is a natural polymer produced by the yeast-like fungus Aureobasidium pullulans. It is characterized by its water solubility and unique structure, which includes α-(1→4) and α-(1→6) glycosidic linkages, forming maltotriose repeating units. This polysaccharide is non-toxic, non-immunogenic, non-carcinogenic, and non-mutagenic, making it suitable for various biomedical applications .

Synthesis Analysis

The synthesis of pullulan involves the aerobic cultivation of Aureobasidium pullulans. The production process includes both upstream and downstream processing to obtain the high-purity exopolysaccharide. Pullulan can be chemically modified to enhance its utility, such as etherification, which results in derivatives with different solubility and thermal properties .

Molecular Structure Analysis

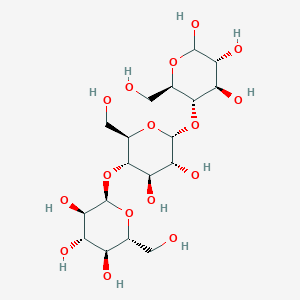

Pullulan's molecular structure is a regularly repeating copolymer consisting of maltotriose units. Each maltotriose unit is composed of two α-(1→4) linked glucopyranose rings and one α-(1→6) linked glucopyranose ring. This structure imparts hydrophilic and hydrophobic characteristics to pullulan, which are crucial for its diverse applications .

Chemical Reactions Analysis

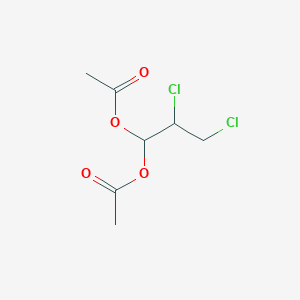

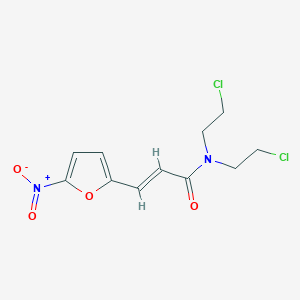

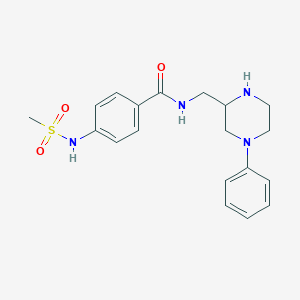

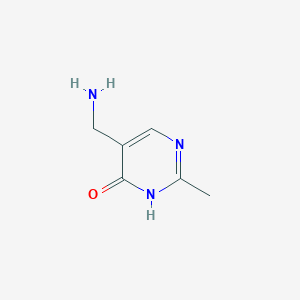

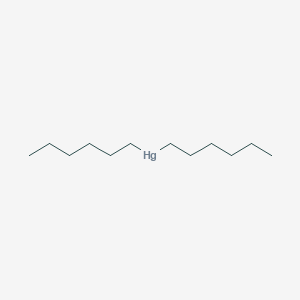

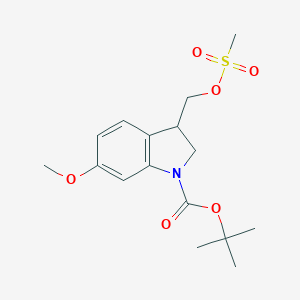

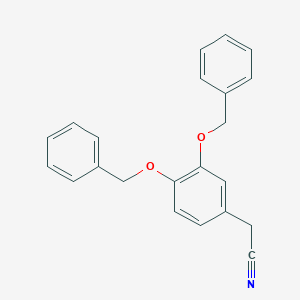

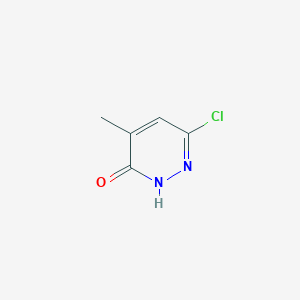

Pullulan can undergo various chemical reactions to form derivatives with altered properties. For instance, etherification with 1-bromopropane and 1-bromobutane in the presence of sodium hydroxide produces propyl- and butyl-etherified pullulans with varying degrees of substitution. Chloroalkylation of pullulan allows for the attachment of bioactive compounds through covalent bonding .

Physical and Chemical Properties Analysis

Pullulan exhibits distinctive physical traits due to its molecular structure, such as the ability to form fibers and its adhesive properties. Its derivatives show water resistance and solubility in organic solvents. The glass transition temperature and thermal degradation temperature of these derivatives vary depending on the degree of substitution, indicating their potential for melt processing .

Applications in Biomedical Research and Development

Pullulan and its derivatives have been extensively explored for their applications in drug and gene delivery, tissue engineering, wound healing, and medical imaging. Due to its biocompatibility and unique properties, pullulan is used as a carrier for bioactive compounds, in the formation of pharmaceutical dosages, and as a coating material. It also finds applications in food and pharmaceutical industries, water treatment, and as a plasma substitute .

Case Studies

Specific case studies highlight the use of pullulan in targeted drug and gene delivery, demonstrating its ability to target infected cells and tissues, thereby enhancing the bioactivity and therapeutic efficacy of the conjugated drugs. Pullulan's role in tissue engineering and wound healing is also significant, as it can be used as a scaffold material that supports cell growth and tissue regeneration .

Aplicaciones Científicas De Investigación

Food Preservation

Scientific Field: Food Engineering

Methods of Application: A novel yeast-like strain Aureobasidium pullulans BL06 producing high molecular weight (Mw) pullulan was isolated and identified . Three gene knockout strains A. pullulans BL06 ΔPMAs, A. pullulans BL06 Δmel, and A. pullulans BL06 ΔPMAsΔmel, were constructed . A. pullulans BL06 ΔPMAs could produce 140.2 g/L of moderate Mw (1.3 × 10 5 Da) pullulan after 120 h of fermentation .

Results or Outcomes: The application experiments in food preservation showed that the moderate-Mw pullulan obtained in this work could reduce the weight loss of celery cabbages and mangos by 12.5% and 22%, respectively . The highest yield level of pullulan to date could vastly reduce its production cost and expand its application scope and potential .

Drug and Gene Delivery

Scientific Field: Pharmaceutical Sciences

Methods of Application

Results or Outcomes: The use of pullulan in drug and gene delivery has shown promising results in terms of improved drug efficacy and reduced side effects .

Tissue Engineering

Scientific Field: Biomedical Engineering

Methods of Application

Results or Outcomes: The use of pullulan in tissue engineering has shown potential in promoting cell growth and tissue regeneration .

Medical Imaging

Scientific Field: Medical Imaging

Methods of Application

Results or Outcomes: The use of pullulan in medical imaging has shown potential in improving image quality and diagnostic accuracy .

Pharmaceutical Coatings

Scientific Field: Pharmaceutical Sciences

Methods of Application

Results or Outcomes: The use of pullulan in pharmaceutical coatings has shown potential in improving drug release profiles and patient compliance .

Environmental Remediation

Scientific Field: Environmental Engineering

Methods of Application

Results or Outcomes: The use of pullulan in environmental remediation has shown potential in improving the efficiency of pollutant removal .

Cosmetics

Methods of Application

Results or Outcomes: The use of pullulan in cosmetics has shown potential in improving skin hydration and appearance .

Plasma Expander

Scientific Field: Medical Science

Methods of Application

Results or Outcomes: The use of pullulan as a plasma expander has shown potential in improving patient outcomes in cases of blood loss or shock .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Amylotriose | |

CAS RN |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)